(Dipropoxyphosphoryl)(phenyl)methyl chloroacetate
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Overview
Description
(Dipropoxyphosphoryl)(phenyl)methyl chloroacetate is an organophosphorus compound that contains both phenyl and chloroacetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Dipropoxyphosphoryl)(phenyl)methyl chloroacetate typically involves the reaction of dipropoxyphosphoryl chloride with phenylmethyl chloroacetate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Preparation of Dipropoxyphosphoryl Chloride: This is achieved by reacting phosphorus trichloride with propanol in the presence of a base.
Reaction with Phenylmethyl Chloroacetate: The dipropoxyphosphoryl chloride is then reacted with phenylmethyl chloroacetate in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar steps but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(Dipropoxyphosphoryl)(phenyl)methyl chloroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloroacetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphates and phosphonates.
Scientific Research Applications
(Dipropoxyphosphoryl)(phenyl)methyl chloroacetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Dipropoxyphosphoryl)(phenyl)methyl chloroacetate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system.
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphoryl Chloride: Similar in structure but with phenyl groups instead of propoxy groups.
Triphenylphosphine: Contains three phenyl groups attached to phosphorus.
Dimethylphosphoryl Chloride: Contains methyl groups instead of propoxy groups.
Uniqueness
(Dipropoxyphosphoryl)(phenyl)methyl chloroacetate is unique due to its combination of phenyl, chloroacetate, and dipropoxyphosphoryl groups. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
CAS No. |
61222-57-9 |
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Molecular Formula |
C15H22ClO5P |
Molecular Weight |
348.76 g/mol |
IUPAC Name |
[dipropoxyphosphoryl(phenyl)methyl] 2-chloroacetate |
InChI |
InChI=1S/C15H22ClO5P/c1-3-10-19-22(18,20-11-4-2)15(21-14(17)12-16)13-8-6-5-7-9-13/h5-9,15H,3-4,10-12H2,1-2H3 |
InChI Key |
MVSLAGOXXSYZQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(C(C1=CC=CC=C1)OC(=O)CCl)OCCC |
Origin of Product |
United States |
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